molecular formula C9H15N2O14P3 B15089556 [[5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

[[5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

Cat. No.: B15089556
M. Wt: 468.14 g/mol
InChI Key: AHCYMLUZIRLXAA-UHFFFAOYSA-N
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Description

The compound [[5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate is a complex organic molecule that features a pyrimidine ring, a ribose sugar, and multiple phosphate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [[5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups on the ribose sugar.

    Reduction: Reduction reactions can occur at the carbonyl groups on the pyrimidine ring.

    Substitution: Nucleophilic substitution reactions can take place at the phosphate groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [[5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate is used as a building block for the synthesis of nucleotides and nucleosides. It serves as a precursor for various biochemical studies and synthetic applications .

Biology

In biological research, this compound is utilized in the study of DNA and RNA synthesis. It is often incorporated into oligonucleotides for use in genetic engineering and molecular biology experiments .

Medicine

Its ability to interfere with nucleic acid synthesis makes it a promising candidate for therapeutic agents .

Industry

In the industrial sector, this compound is used in the production of diagnostic reagents and biochemical assays .

Mechanism of Action

The mechanism of action of [[5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate involves its incorporation into nucleic acids. The compound mimics natural nucleotides and can be incorporated into DNA or RNA strands during replication or transcription. This incorporation can disrupt normal nucleic acid synthesis, leading to the inhibition of viral replication or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [[5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate lies in its specific structure, which allows it to interact with nucleic acids in a distinct manner. This makes it particularly useful in applications where precise control over nucleic acid synthesis is required .

Properties

IUPAC Name

[[5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N2O14P3/c12-5-3-8(11-2-1-7(13)10-9(11)14)23-6(5)4-22-27(18,19)25-28(20,21)24-26(15,16)17/h1-2,5-6,8,12H,3-4H2,(H,18,19)(H,20,21)(H,10,13,14)(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHCYMLUZIRLXAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N2O14P3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50862574
Record name 1-[2-Deoxy-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50862574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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